5-Oxopentanoic acid
Overview
Description
5-Oxopentanoic acid, also known as levulinic acid, is an organic compound with the molecular formula C5H8O3. It is classified as a keto acid due to the presence of both a ketone and a carboxylic acid functional group. This compound is a white crystalline solid that is soluble in water and polar organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Oxopentanoic acid can be synthesized through the acid-catalyzed degradation of hexoses, such as glucose and fructose. The process involves heating these sugars with hydrochloric acid or sulfuric acid. The reaction conditions typically include high temperatures and pressures to facilitate the breakdown of the sugar molecules .
Industrial Production Methods
The industrial production of this compound often involves the continuous processing of lignocellulosic biomass. This biomass is treated with strong acids under high pressure and temperature conditions. The resulting mixture is then subjected to extraction and distillation to purify the this compound .
Chemical Reactions Analysis
Types of Reactions
5-Oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glutaric acid.
Reduction: It can be reduced to form 5-hydroxypentanoic acid.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Glutaric acid.
Reduction: 5-Hydroxypentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various chemicals, including pharmaceuticals and plasticizers.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the production of aminolevulinic acid, a compound used in photodynamic therapy for treating actinic keratosis.
Industry: It is a potential precursor for biofuels and is used in the production of fragrances and cosmetics
Mechanism of Action
The mechanism of action of 5-oxopentanoic acid involves its conversion to various derivatives that exert biological effects. For example, aminolevulinic acid, a derivative of this compound, is converted to protoporphyrin IX in the skin, which accumulates and produces a phototoxic effect when exposed to light. This mechanism is utilized in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
4-Oxopentanoic acid: Similar in structure but differs in the position of the ketone group.
5-Hydroxypentanoic acid: A reduction product of 5-oxopentanoic acid.
Glutaric acid: An oxidation product of this compound
Uniqueness
This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields, including chemistry, biology, and industry .
Properties
IUPAC Name |
5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4-2-1-3-5(7)8/h4H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKPPDYGFUZOAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206068 | |
Record name | Pentanoic acid, 5-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glutarate semialdehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012233 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5746-02-1 | |
Record name | 5-Oxopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5746-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glutaraldehydic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic acid, 5-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLUTARALDEHYDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK2M3W5XA8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Glutarate semialdehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012233 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-oxopentanoic acid?
A1: The molecular formula of this compound is C5H8O3, and its molecular weight is 116.12 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers have used various spectroscopic techniques to characterize this compound, including: - Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR have been used to determine the structure and purity of this compound and its derivatives. [, , , , , ] - Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. [, , ] - Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound. [, , , ]
Q3: Does this compound exist in different forms?
A3: Yes, this compound exhibits tautomerism. It can exist in both its open-chain aldoacid form and its cyclic lactol (pseudoacid) form. The equilibrium between these forms is influenced by factors like solvent and temperature. [] In the solid state, this compound adopts a trimeric cyclic trioxane structure. []
Q4: What is the biological relevance of this compound?
A4: this compound serves as a starting material for synthesizing various biologically active compounds, including: - Cholecystokinin (CCK) inhibitors: These compounds have potential applications in treating gastrointestinal disorders. [, , ] - Antigastrin agents: These agents block the action of gastrin, a hormone that stimulates gastric acid secretion. This property makes them potentially useful for treating peptic ulcers. [, ] - Anti-inflammatory agents: Some derivatives of this compound, particularly those incorporating anisolyated glutamic acid, have demonstrated anti-inflammatory activity in animal models. []
Q5: How do derivatives of this compound interact with CCK receptors?
A5: Researchers have explored the structure-activity relationships of this compound derivatives in relation to their CCK receptor binding affinity. Studies suggest that specific structural features, such as the presence of a benzamido group and modifications to the pentanoic acid chain, influence their interaction with CCK-A and CCK-B receptors. [, , , ]
Q6: Are there any metabolites of this compound with biological significance?
A6: Yes, research has identified a dehydroalanine analog of glutathione, γ-glutamyldehydroalanylglycine (EdAG), as a metabolite of the chemotherapy drug busulfan that forms through a pathway involving this compound. EdAG has been shown to bind to human glutathione S-transferase A1-1 and exhibits less cytotoxicity than busulfan in C6 rat glioma cells. []
Q7: How has this compound been used in the development of PET imaging agents?
A7: Researchers have explored this compound as a linker for conjugating a sarcophagine cage amine ligand to targeting peptides. These conjugates show promise as potential PET imaging agents for various cancers. [, ] One example is the 64Cu-labeled macrobicyclic sarcophagine coupled to a GRP receptor antagonist, which exhibits potential for imaging prostate cancer. [] Another example is the use of 64Cu-labeled macrocyclic cage amine ligand tethered to Tyr3-octreotate for PET imaging of tumors. []
Q8: How is this compound typically synthesized?
A8: Several synthetic routes to this compound and its derivatives exist: - Reaction of glutaric anhydride with amines: This method is commonly employed to synthesize various amides of this compound. [] - Oxidation of cyclohexanone: Industrial production of adipic acid involves the oxidation of cyclohexanone, with this compound identified as a potential intermediate in the reaction pathway. [] - Multi-step synthesis from L-glutamic acid: This approach provides access to enantiomerically pure this compound derivatives. [, ]
Q9: What are the applications of this compound in materials science?
A9: this compound derivatives, particularly those containing oligo(ethylene glycol) methyl ether methacrylate (OEGMA) and di(ethylene glycol) methyl ether methacrylate (DEGMA), are utilized in synthesizing tunable thermo-responsive copolymers via RAFT polymerization. These copolymers demonstrate potential applications in drug delivery and other fields. []
Q10: Has this compound been used in the synthesis of other heterocyclic compounds?
A10: Yes, this compound serves as a valuable building block for synthesizing various heterocyclic compounds, including: - 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives: These compounds are synthesized using Biginelli reaction conditions with this compound, thiourea, and substituted aldehydes. [] - 5-(Benzotriazolyl)-substituted 3,4-dihydropyrid-2-ones: These compounds are prepared via the condensation of 4-benzotriazolyl-5-phenyl(methyl)-5-oxopentanoic acids with benzyl or aryl amines. []
Q11: Are there any environmental concerns regarding this compound?
A12: While this compound itself is a naturally occurring compound, some of its derivatives might pose environmental risks. Assessing the biodegradability and ecotoxicological effects of novel this compound derivatives is crucial to minimize potential negative impacts on the environment. []
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